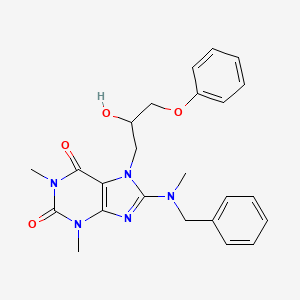
8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C23H24N6O6
- CAS Number : 477333-66-7
This structure features a purine core modified with various functional groups that may influence its biological activity.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays indicate that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
- IC50 Values :
- MCF-7: IC50 = 3.1 µM
- HCT116: IC50 = 3.7 µM
- HEK293: IC50 = 5.3 µM
These results suggest that the compound has selective cytotoxicity towards certain cancer cells, potentially making it a candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
- Antioxidative Activity : It demonstrates antioxidative properties that may protect normal cells while targeting cancerous cells. The antioxidative capacity was assessed using DPPH and ABTS assays, showing significant radical scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
- Impact on Signaling Pathways : Research indicates that the compound may modulate key signaling pathways involved in cell survival and proliferation, although specific pathways require further elucidation.
Antibacterial Activity
In addition to its anticancer properties, the compound also displays antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at 8 µM, indicating promising potential for use as an antibacterial agent .
Other Biological Activities
Research into other biological activities is ongoing, with preliminary findings suggesting potential effects on:
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects through modulation of pro-inflammatory cytokines.
- Neuroprotective Effects : Early studies suggest it might protect neuronal cells from oxidative stress.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM) with minimal toxicity to normal cells. |
| Study 2 | Showed antioxidative capacity superior to BHT in various assays, indicating potential for protective effects in vivo. |
| Study 3 | Identified antibacterial activity with an MIC of 8 µM against E. faecalis, supporting its use in treating bacterial infections. |
Eigenschaften
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-26(14-17-10-6-4-7-11-17)23-25-21-20(22(31)28(3)24(32)27(21)2)29(23)15-18(30)16-33-19-12-8-5-9-13-19/h4-13,18,30H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROZKBGJUUQCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













